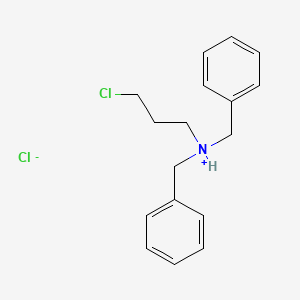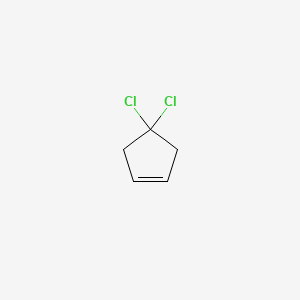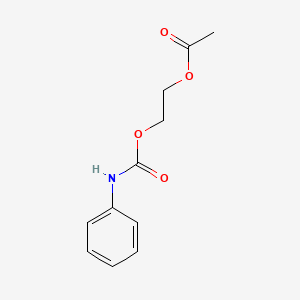
Ushinsunine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ushinsunine involves several steps, typically starting with the extraction of alkaloids from plant material. The total alkaloid extract is then subjected to chromatographic techniques to isolate this compound . The compound has a melting point of 178-180°C and a predicted boiling point of 478.0±45.0°C
Analyse Des Réactions Chimiques
Ushinsunine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline compounds .
Applications De Recherche Scientifique
Ushinsunine has been studied for its antifungal and antibacterial activities. It has shown inhibitory effects against several fungal strains, including Fusarium oxysporum, Alternaria sp., and Aspergillus niger . Additionally, it exhibits antibacterial properties against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . These properties make this compound a potential candidate for developing new antimicrobial agents.
Mécanisme D'action
The mechanism of action of Ushinsunine involves its interaction with microbial cell membranes, leading to increased permeability and eventual cell death . The compound targets specific enzymes and proteins within the microbial cells, disrupting their normal functions. This mechanism is similar to other isoquinoline alkaloids, which often interfere with DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Ushinsunine is structurally related to other isoquinoline alkaloids such as anonaine, northis compound, and roemerine . These compounds share similar biological activities but differ in their specific molecular targets and potency. For example, anonaine has been shown to possess stronger antibacterial activity compared to this compound . The uniqueness of this compound lies in its specific antifungal properties and its potential for further development as an antimicrobial agent.
Propriétés
Numéro CAS |
3175-89-1 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
(12S,13R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1 |
Clé InChI |
NVMGTUCOAQKLLO-DLBZAZTESA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C4=C2[C@H]1[C@@H](C5=CC=CC=C54)O)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)

![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)




